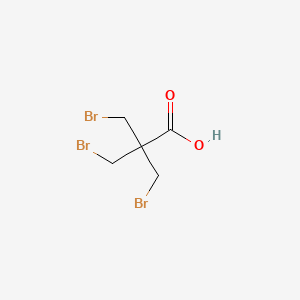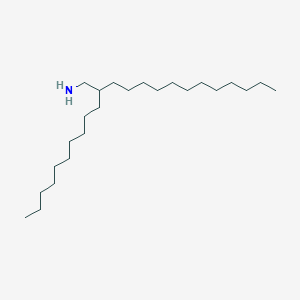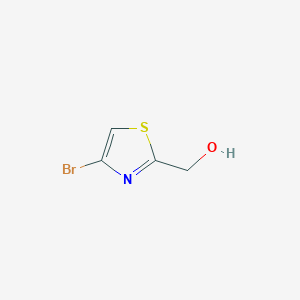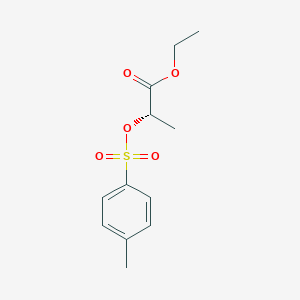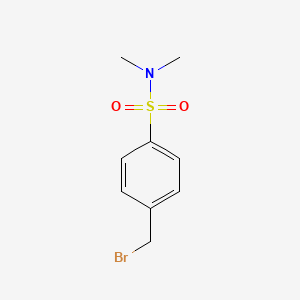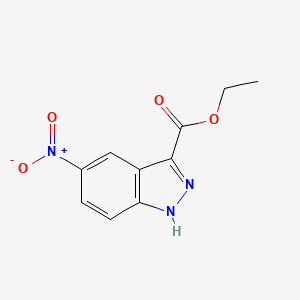
Ethyl 5-nitro-1H-indazole-3-carboxylate
Übersicht
Beschreibung
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry . Ethyl 1H-indazole-3-carboxylate is one such derivative .
Synthesis Analysis
The synthesis of indazole derivatives has been a subject of interest in recent years . Various methods have been developed to construct these heterocycles with better biological activities . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1 H -indazole and 2 H -indazole . Since 1 H -indazole is more thermodynamically stable than 2 H -indazole, it is the predominant tautomer .
Chemical Reactions Analysis
Indazole derivatives have been involved in various chemical reactions . For instance, a Cu (OAc) 2 -catalyzed reaction was used to form an N–N bond in DMSO under O 2 atmosphere, to afford a wide variety of 1 H -indazoles .
Physical And Chemical Properties Analysis
Ethyl 1H-indazole-3-carboxylate has a molecular weight of 190.20 . It is a solid compound . More specific physical and chemical properties may depend on the specific substitutions on the indazole ring.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology .
- Method : The first macrocyclization, using conditions that allow application of 2-bromoaniline and incorporating a removable terminal alkyne group (-SiEt 3), sterically dictates the indole cyclization regioselectivity .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
-
Synthetic Approaches to 1H- and 2H-indazoles
- Field : Organic Chemistry
- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Method : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results : Several recently marketed drugs contain indazole structural motif .
Zukünftige Richtungen
Given the wide range of biological activities exhibited by indazole derivatives, there is considerable interest in developing new synthetic approaches to these compounds . Future research may focus on improving the yield of these syntheses and exploring the potential therapeutic applications of these compounds .
Eigenschaften
IUPAC Name |
ethyl 5-nitro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)9-7-5-6(13(15)16)3-4-8(7)11-12-9/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCDWVWONSFMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506972 | |
| Record name | Ethyl 5-nitro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-nitro-1H-indazole-3-carboxylate | |
CAS RN |
78155-85-8 | |
| Record name | Ethyl 5-nitro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

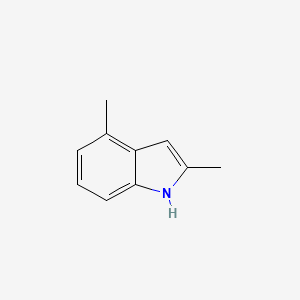

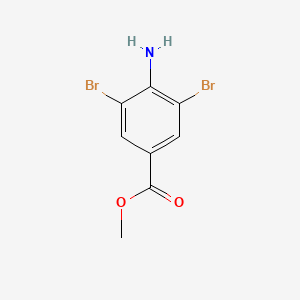
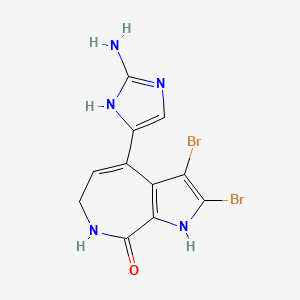
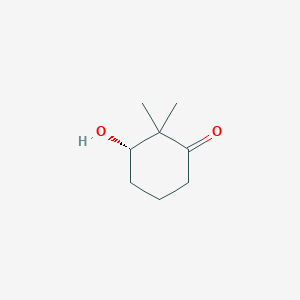
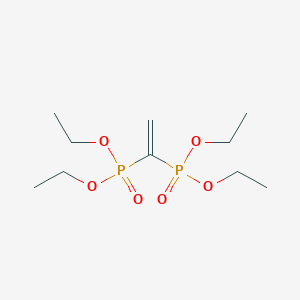
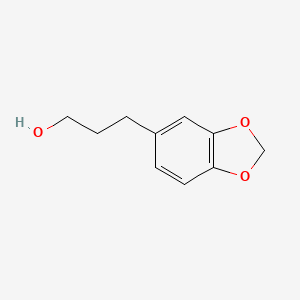

![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)
